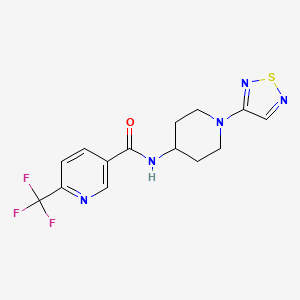

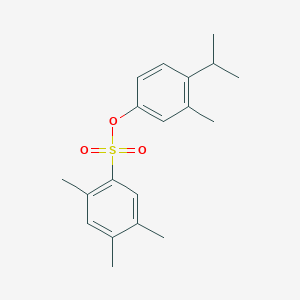

![molecular formula C23H16FN3O B2490599 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline CAS No. 901247-49-2](/img/structure/B2490599.png)

1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Synthesis Analysis

The synthesis of pyrazoloquinoline derivatives often involves complex reactions that provide the framework for introducing various functional groups, leading to a wide range of applications. For example, the synthesis of 1,3-diphenyl-1H-pyrazolo[3,4-b]quinolines, a related compound, demonstrates the versatility of this chromophore for constructing fluorescent molecular sensors and probes through facile synthetic procedures (Rurack et al., 2002). Additionally, microwave-assisted synthesis methods have been described for pyrazolo[3,4‐b]quinolines, significantly enhancing the reaction rate and yield compared to conventional methods (Mogilaiah et al., 2003).

Molecular Structure Analysis

The molecular structure of pyrazoloquinoline derivatives is critical for their fluorescent properties and biological activities. Structure analysis through techniques such as X-ray diffraction and NMR spectroscopy provides detailed insights into the arrangement of atoms and functional groups, influencing the compound's reactivity and interaction with biological targets. For instance, the crystal structure analysis of similar compounds has helped in understanding their molecular geometry and electronic configuration, which are crucial for their functionality (Liu Fang-ming, 2012).

Chemical Reactions and Properties

Pyrazoloquinolines undergo various chemical reactions, including acylation, alkylation, and cyclization, which modify their chemical properties and enhance their applicability in different fields. For example, regioselective acylation of 3-amino-1H-pyrazolo[3,4-b]quinolines has been reported, demonstrating significant in vitro activity against bacterial protein kinases (Lapa et al., 2013).

Wissenschaftliche Forschungsanwendungen

Fluorescent Materials and Molecular Sensors

Quinoline derivatives, including those structurally similar to 1-(3-fluorophenyl)-3-(4-methoxyphenyl)-1H-pyrazolo[4,3-c]quinoline, are recognized for their efficiency as fluorophores. Their applications extend to studying biological systems, with a specific focus on DNA fluorophores based on fused aromatic systems. These derivatives offer sensitivity and selectivity, important for biochemical and medical research (Aleksanyan & Hambardzumyan, 2013). Furthermore, compounds like 1,3-diphenyl-1H-pyrazolo[3,4-b]quinoline have been developed into versatile fluorophores for designing brightly emissive molecular sensors. These sensors are capable of recognizing metal ions, showcasing the compound's potential in creating fluoroionophores and photoinduced electron-transfer probes (Rurack et al., 2002).

ATM Kinase Inhibition for Cancer Therapy

A novel series of 3-quinoline carboxamides has been optimized to act as selective inhibitors of the ataxia telangiectasia mutated (ATM) kinase. These compounds, including derivatives of quinoline, demonstrate potency and selectivity with suitable pharmacokinetic properties for oral administration. Their development signifies the role of quinoline derivatives in cancer therapy, particularly in enhancing the efficacy of treatments involving DNA damage-induced agents (Degorce et al., 2016).

Antimicrobial and Antiviral Activities

Compounds structurally related to this compound have been studied for their antimicrobial and antiviral activities. Derivatives of pyrazolo[3,4-b]quinoline exhibit a broad spectrum of biological activities, including the inhibition of bacterial serine/threonine protein kinases and significant in vitro antibacterial and antimycobacterial properties. This suggests their potential use in addressing bacterial resistance and developing new antimicrobial agents (Lapa et al., 2013).

Photophysical and Electrochemical Properties

The introduction of fluorine atoms into the 1H-pyrazolo[3,4-b]quinoline molecule alters its photophysical and electrochemical properties. These modifications include changes in fluorescence quantum efficiency, absorption band positions, and basicity, influencing the molecule's resistance to proton donors. Such characteristics are crucial for developing fluorescent dyes and materials for light-emitting devices, underscoring the importance of structural manipulation in tuning the properties of quinoline derivatives for specific applications (Szlachcic & Uchacz, 2018).

Eigenschaften

IUPAC Name |

1-(3-fluorophenyl)-3-(4-methoxyphenyl)pyrazolo[4,3-c]quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H16FN3O/c1-28-18-11-9-15(10-12-18)22-20-14-25-21-8-3-2-7-19(21)23(20)27(26-22)17-6-4-5-16(24)13-17/h2-14H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YANYLEMMGSFHBX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C2=NN(C3=C2C=NC4=CC=CC=C43)C5=CC(=CC=C5)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H16FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

369.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-(4-bromo-2-fluorobenzyl)-2-(4-fluorophenyl)-3-(hydroxymethyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2490517.png)

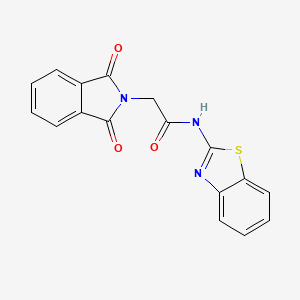

![2-([1,2,4]triazolo[4,3-a]quinolin-1-ylthio)-N-(4-ethoxyphenyl)acetamide](/img/structure/B2490521.png)

![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)

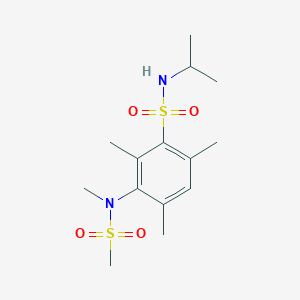

![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)

![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)

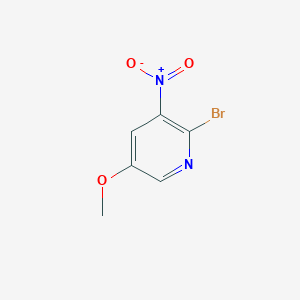

![4-chloro-N-[4-(6-methoxypyridazin-3-yl)phenyl]benzenesulfonamide](/img/structure/B2490538.png)

![5-Fluoro-N-[2-methoxy-2-(2-methoxyphenyl)ethyl]pyrimidin-2-amine](/img/structure/B2490539.png)